molecular formula C21H23N2NaO6S B000670 Nafcillin sodium monohydrate CAS No. 7177-50-6

Nafcillin sodium monohydrate

Cat. No. B000670
CAS RN: 7177-50-6
M. Wt: 454.5 g/mol
InChI Key: OCXSDHJRMYFTMA-KMFBOIRUSA-M
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Description

Nafcillin sodium monohydrate is a semi-synthetic antibiotic penicillin derived from the penicillin nucleus 6-aminopenicillanic acid . It is the sodium salt in a parenteral dosage form . It is resistant to inactivation by the enzyme penicillinase (beta-lactamase) . It is used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins .


Molecular Structure Analysis

The chemical formula of Nafcillin sodium monohydrate is C21H21N2NaO5S·H2O . The molecular weight is 454.47 . The structural formula of nafcillin sodium is as follows: C21H21N2NaO5S·H2O .


Chemical Reactions Analysis

Nafcillin sodium monohydrate is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .


Physical And Chemical Properties Analysis

Nafcillin sodium monohydrate is a white crystalline powder for reconstitution . It is soluble in water . The pH of the aqueous solution is 6.0 to 8.5 .

Scientific Research Applications

  • Treatment of Staphylococcal Disease : Nafcillin has shown potential as a new treatment for severe staphylococcal disease, offering advantages such as acid stability, greater in vitro activity, and potential therapeutic effectiveness in experimental infections (Eickhoff, Kislak, & Finland, 1965).

  • Combination Therapy : When combined with gentamicin, nafcillin effectively reduces Staphylococcus aureus bacterial populations in valvular vegetations (Miller, Wexler, & Steigbigel, 1978).

  • Prevention of Wound Infections : Intra-incisional doses of nafcillin and buffered lidocaine solution significantly reduce the risk of wound infections in dermatologic surgery (Griego & Zitelli, 1998).

  • Pharmacokinetics : Nafcillin sodium has lower plasma levels than oxacillin sodium due to a larger apparent volume of distribution and selective sequestration in the liver and possibly other tissues (Kind et al., 1970).

  • Surface Behavior : Surface tension measurements reveal that nafcillin monohydrate has a surface behavior and critical micelle concentrations similar to other antibiotics (Taboada et al., 2000).

  • Hypokalemia Risk : Treatment with nafcillin may cause hypokalemia due to its impermeant, nonreabsorbable anion effect, which increases potassium excretion (Qua & Tan, 2009).

  • Extravasation Injury Treatment : Hyaluronidase, applied promptly after nafcillin extravasation, effectively reduces local tissue damage and destruction caused by the drug (Zenk, Dungy, & Greene, 1981).

  • Cerebrospinal Fluid Penetration : Nafcillin enters human cerebrospinal fluid without meningeal inflammation, peaking at 2 hours postinfusion and persisting in the fluid for up to 4 hours (Fossieck, Kane, Diaz, & Parker, 1977).

  • Pharmacokinetics in Renal Failure : Nafcillin's serum half-life and clearance rate remain unchanged in hemodialysis patients, so no dosage modification is necessary (Diaz, Kane, Parker, & Pelsor, 1977).

  • Phase Equilibria and Stability : Nafcillin sodium-water equilibria exhibit three crystalline forms and an amphiphilic liquid crystalline phase, with stable and metastable forms at different temperatures (Bogardus, 1982).

Safety And Hazards

Nafcillin sodium monohydrate may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation . It should generally not be administered to patients with a history of sensitivity to any penicillin .

Future Directions

While the future directions for Nafcillin sodium monohydrate are not explicitly stated in the search results, its continued use in treating infections caused by penicillinase-producing staphylococci is likely . As with all antibiotics, ongoing research into its efficacy, safety, and potential resistance is crucial.

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/q;+1;/p-1/t15-,16+,19-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXSDHJRMYFTMA-KMFBOIRUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045570
Record name Nafcillin sodium monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafcillin sodium monohydrate

CAS RN

7177-50-6
Record name Nafcillin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafcillin sodium monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, sodium salt, hydrate (1:1:1), (2S,5R,6R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFCILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3001BCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
P Cantero-López, M Godoy, E Oyarce… - Journal of Molecular …, 2022 - Elsevier
… -methacroyloxyethyltrimethyl ammonium chloride (ClAETA) in the presence of nanofibrillated cellulose (CNF) for the removal of the emerging contaminant nafcillin sodium monohydrate …
Number of citations: 9 www.sciencedirect.com
N Milton, SL Nail - Pharmaceutical Development and Technology, 1996 - Taylor & Francis
… DSC thermograms of 5%, lo%, and 25% w/w nafcillin sodium monohydrate solutions recorded at a heating rate of 1 "C per minute are shown in Fig. 1. The thermograms all contain, in …
Number of citations: 28 www.tandfonline.com
C Watanakunakorn - Antimicrobial Agents and Chemotherapy, 1977 - Am Soc Microbiol
… The absorption of orally administered nafcillin sodium monohydrate buffered with calcium carbonate was studied in 10 healthy human volunteers. Dosages of 500 mg and 1 g were …
Number of citations: 11 journals.asm.org
JK Vundavilli, PKSR Kothapalli, BG Peruri… - Scientia …, 2015 - mdpi.com
A new degradant of Nafcillin Sodium was found at a level of 1.8% w/w during the gradient reversed-phase HPLC analysis in stability storage samples. This impurity was identified by LC-…
Number of citations: 1 www.mdpi.com
JB Bogardus - Journal of Pharmaceutical Sciences, 1982 - Elsevier
… Nafcillin sodium monohydrate was used as received3. Distilled water which had been … Figure 10-Nafcillin sodium monohydrate used to prepare all samples. Long axis -400 Wm. …
Number of citations: 21 www.sciencedirect.com
JA Murillo, A Alañón - Analytical letters, 1993 - Taylor & Francis
… The method was successrully applied to assay a commercial injection containing nafcillin sodium monohydrate. …
Number of citations: 3 www.tandfonline.com
LA Gatlin - 1981 - search.proquest.com
The increasing application of freeze-drying has revealed problems of discoloration, meltback, puffing, and collapse of a number of products, thus necessitating their rejection based on …
Number of citations: 1 search.proquest.com
N Milton - 1995 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
T Kaleemullah, M Ahmed, HK Sharma… - Rasayan J …, 2011 - rasayanjournal.co.in
A simple and sensitive Ion chromatographic method has been developed for the determination of sodium citrate and formic acid in Penicillin class of drugs. Efficient retention was …
Number of citations: 8 rasayanjournal.co.in
CJ Holmes, RK Ausman, RB Kundsin… - American journal of …, 1982 - academic.oup.com
… ), amikacin sulfate 1 g (Bristol Laboratories), ticarcillin disodium 3 .g (Beecham Laboratories), clinda mycin phosphate 300 mg (The Upjohn Company), nafcillin sodium monohydrate 1 g …
Number of citations: 29 academic.oup.com

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